molecular formula C7H8F2O2 B2565988 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one CAS No. 1564797-97-2

1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one

Cat. No.: B2565988
CAS No.: 1564797-97-2
M. Wt: 162.136
InChI Key: DHRWTKCAKZZFGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one” were not found, there are methods for synthesizing related compounds. For instance, a production method for a tetrahydro-2H-pyran derivative suitable for industrial production is described in a patent . The tetrahydro-2H-pyran-derivative is synthesized by applying compound (A), compound (B) or compound © as an intermediate .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The compound and its derivatives are central to the synthesis of various trifluoromethylazoles and difluoromethylated pyrazoles, highlighting the versatility of fluorinated compounds in organic synthesis. These compounds have been synthesized through methods such as trifluoroacetylation, followed by reactions with hydrazine or other reagents, resulting in compounds with potential applications in measuring pH in biological media through 19F NMR spectroscopy (Jones et al., 1996). Similar methodologies enable the strategic synthesis of novel difluoromethylated indol-2-ones with antimicrobial activities, indicating the compound's relevance in medicinal chemistry (Chundawat et al., 2016).

Catalytic Applications

  • Research into catalytic systems utilizing derivatives of this compound demonstrates their efficacy in promoting various reactions, such as the one-pot synthesis of tetrahydrobenzo[b]pyrans, showcasing their utility in catalysis and synthesis optimization (Hong & Cai, 2010).

Applications in Synthesis of Heterocycles

  • The compound's derivatives have been used in the stereoselective synthesis of fused pyrans and pyridines, serving as intermediates in the synthesis of complex molecules. These synthetic routes offer access to compounds with high stereoselectivity and potential for further functionalization, which is crucial for developing new materials and drugs (Sosnovskikh et al., 2007).

Fluorination and Its Effects

  • The introduction of fluorine atoms into molecules, as seen in the synthesis of fluorinated analogs of acaricides, illustrates the impact of fluorination on the biological and chemical properties of compounds. Fluorinated compounds exhibit enhanced acaricidal activity, demonstrating the value of this compound in the development of more effective pesticides (Fustero et al., 2008).

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O2/c8-7(9)6(10)5-2-1-3-11-4-5/h4,7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRWTKCAKZZFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=COC1)C(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1564797-97-2
Record name 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one
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